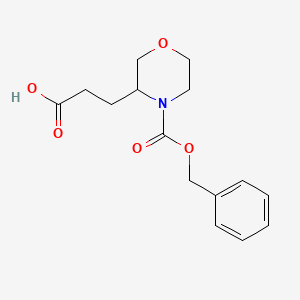

4-Cbz-3-(2-carboxy-ethyl)-morpholine

Description

BenchChem offers high-quality 4-Cbz-3-(2-carboxy-ethyl)-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cbz-3-(2-carboxy-ethyl)-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-phenylmethoxycarbonylmorpholin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)7-6-13-11-20-9-8-16(13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIKLDKPALYJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693059 | |

| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-07-7 | |

| Record name | 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Cbz-3-(2-carboxy-ethyl)-morpholine: A Chiral Building Block in Medicinal Chemistry

Foreword: Shifting the Paradigm from "Mechanism of Action" to "Mechanism of Application"

In the landscape of drug discovery and development, our focus is often directed toward the biological mechanism of action (MoA) of a given molecule. However, for a significant class of compounds, their primary role is not as a bioactive agent but as a critical architectural component in the synthesis of complex therapeutic candidates. 4-Cbz-3-(2-carboxy-ethyl)-morpholine falls squarely into this latter category. This guide, therefore, deviates from a traditional MoA analysis. Instead, it provides an in-depth exploration of its "mechanism of application" as a chiral morpholine scaffold, detailing its synthesis and its strategic utility in the construction of advanced molecular entities. For researchers and drug development professionals, understanding the nuances of such building blocks is paramount to innovating at the frontiers of medicinal chemistry.

Synthesis and Physicochemical Properties

The intrinsic value of 4-Cbz-3-(2-carboxy-ethyl)-morpholine lies in its specific stereochemistry and the orthogonal reactivity of its functional groups. The carbobenzyloxy (Cbz) group provides a stable, yet readily cleavable, protecting group for the morpholine nitrogen, while the carboxylic acid moiety offers a handle for amide bond formation or other conjugations.

Representative Synthetic Protocol

The synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine is a multi-step process that requires careful control of stereochemistry. A common route involves the cyclization of a protected amino alcohol precursor. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

-

Step 1: Reductive Amination. To a solution of L-aspartic acid (1.0 eq) in water, add sodium bicarbonate (2.2 eq) and benzyl chloroformate (1.1 eq) at 0°C. Stir the reaction mixture for 12 hours at room temperature.

-

Step 2: Esterification. Acidify the reaction mixture with HCl to pH 2 and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in methanol and add thionyl chloride (1.5 eq) dropwise at 0°C. Reflux the mixture for 4 hours.

-

Step 3: Reduction. Cool the reaction mixture to 0°C and add sodium borohydride (3.0 eq) portion-wise. Stir for 2 hours at room temperature.

-

Step 4: Cyclization. Quench the reaction with water and concentrate under reduced pressure. Dissolve the residue in tetrahydrofuran (THF) and add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and triethylamine (2.5 eq). Stir for 12 hours.

-

Step 5: Deprotection and Final Product Formation. Treat the resulting intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group. The crude product is then purified by column chromatography to yield 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₅ |

| Molecular Weight | 293.31 g/mol |

| Appearance | White to off-white solid |

| Chirality | Chiral |

Application in the Synthesis of Bioactive Molecules

The strategic importance of 4-Cbz-3-(2-carboxy-ethyl)-morpholine is best illustrated through its incorporation into larger, biologically active molecules. Its rigid, chiral morpholine core serves to orient appended pharmacophoric groups in a defined three-dimensional space, a critical factor in achieving high-affinity binding to biological targets.

Case Study: Synthesis of Peptidomimetic Inhibitors

A primary application of this building block is in the synthesis of peptidomimetics, where the morpholine scaffold replaces a native amino acid residue to impart improved pharmacokinetic properties, such as resistance to proteolytic degradation.

Workflow: Incorporation into a Peptidomimetic Backbone

Caption: Synthetic workflow for incorporating the morpholine scaffold.

In this workflow, the carboxylic acid of 4-Cbz-3-(2-carboxy-ethyl)-morpholine is activated and coupled to the N-terminus of a peptide fragment. Subsequent deprotection of the Cbz group reveals a secondary amine on the morpholine ring, which can then be further elaborated or serve as a key interaction point with the target protein.

The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug design for several compelling reasons:

-

Improved Physicochemical Properties: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can enhance the solubility and oral bioavailability of a drug candidate.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, leading to a longer in vivo half-life.

-

Structural Rigidity: The chair-like conformation of the morpholine ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target.

The combination of these favorable properties makes morpholine-containing compounds attractive candidates for drug development across a range of therapeutic areas.

Conclusion

While "4-Cbz-3-(2-carboxy-ethyl)-morpholine" does not possess a biological mechanism of action in its own right, its "mechanism of application" as a chiral building block is of significant interest to the medicinal chemistry community. Its well-defined stereochemistry, orthogonal protecting groups, and the inherent advantages of the morpholine scaffold make it a valuable tool in the synthesis of novel, high-value therapeutic agents. A thorough understanding of its synthesis and reactivity is therefore essential for researchers aiming to leverage this versatile intermediate in their drug discovery programs.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxycarbonyl)-3-(2-carboxyethyl)morpholine

This guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 4-(Benzyloxycarbonyl)-3-(2-carboxyethyl)morpholine, a substituted morpholine derivative. Given the utility of morpholine scaffolds in medicinal chemistry, precise structural confirmation is paramount.[1] This document outlines the foundational spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for the unambiguous identification and purity assessment of this compound.

The content herein is structured to provide not only the anticipated data but also the scientific rationale behind the experimental protocols and data interpretation. This approach is designed to equip researchers, scientists, and drug development professionals with a practical and intellectually robust framework for the spectroscopic analysis of this and similar molecules.

Molecular Structure and Expected Spectroscopic Fingerprints

The target molecule, 4-(Benzyloxycarbonyl)-3-(2-carboxyethyl)morpholine, possesses several key structural features that will be interrogated by spectroscopic methods:

-

Molecular Formula: C₁₅H₁₉NO₅

-

Molecular Weight: 293.32 g/mol

-

Core Structure: A morpholine ring, which is a six-membered aliphatic heterocycle.

-

Key Functional Groups:

-

A carbamate (specifically, a benzyloxycarbonyl or "Cbz" group).

-

A carboxylic acid.

-

A tertiary amine within the morpholine ring.

-

An ether linkage also within the morpholine ring.

-

Each of these features will produce a characteristic signal or set of signals in the respective spectroscopic analyses.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For a molecule like 4-Cbz-3-(2-carboxy-ethyl)-morpholine, which contains polar functional groups, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically allows for the clear observation of the molecular ion.

Anticipated Mass Spectrum Data

The primary goal is to observe the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺.

| Ion | Expected m/z |

| [M+H]⁺ | 294.1336 |

| [M+Na]⁺ | 316.1155 |

| [M-H]⁻ (Negative Mode) | 292.1190 |

Note: The exact mass is calculated based on the most abundant isotopes of each element (C, H, N, O).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: ESI (positive or negative).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent (e.g., 5 L/min at 300 °C).

-

-

Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

-

Data Analysis: Identify the peak corresponding to the calculated m/z of the expected molecular ion. The high-resolution data should be within 5 ppm of the theoretical value to confirm the elemental composition.

Workflow for MS Analysis

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The spectrum provides a "fingerprint" based on the vibrational frequencies of the bonds.

Predicted IR Absorption Bands

The structure of 4-Cbz-3-(2-carboxy-ethyl)-morpholine contains several IR-active functional groups. The following table summarizes the expected characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| Carboxylic Acid (O-H) | 3300 - 2500 (broad) | O-H stretching |

| Carboxylic Acid (C=O) | ~1710 | C=O stretching |

| Carbamate (C=O) | ~1690 | C=O stretching |

| Aromatic C-H | 3100 - 3000 | C-H stretching (from Cbz) |

| Aliphatic C-H | 2980 - 2850 | C-H stretching (morpholine, ethyl) |

| C-O (Ether & Acid) | 1300 - 1000 | C-O stretching |

| C-N (Amine/Carbamate) | 1250 - 1020 | C-N stretching |

The presence of two carbonyl groups (acid and carbamate) may lead to overlapping or broadened peaks in the 1690-1710 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact.

-

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum by performing a background subtraction. Identify the key absorption bands and correlate them with the expected functional groups.

Workflow for IR Spectroscopy

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, both ¹H (proton) and ¹³C (carbon) NMR spectra are essential.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to deduce the connectivity of the atoms.

-

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Note: Due to the Cbz group's rotamers and the chiral center, some morpholine protons may appear as broad signals or complex multiplets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | Carboxylic acid (-COOH ) |

| ~7.35 | m | 5H | Aromatic protons (C₆H ₅) |

| ~5.10 | s | 2H | Benzylic protons (-O-CH ₂-Ph) |

| ~4.30 | m | 1H | Morpholine CH -3 |

| ~3.8 - 3.2 | m | 6H | Morpholine protons (-CH ₂-O-CH ₂-CH ₂-N) |

| ~2.45 | t | 2H | -CH ₂-COOH |

| ~1.90 | m | 2H | -CH-CH ₂-CH₂- |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | Carboxylic acid (C =O) |

| ~155.0 | Carbamate (C =O) |

| ~137.0 | Aromatic quaternary carbon (C -CH₂) |

| ~128.5, 128.0, 127.8 | Aromatic C H carbons |

| ~67.0 | Benzylic carbon (-O-C H₂-Ph) |

| ~66.5 | Morpholine C H₂-O |

| ~55.0 | Morpholine C H-3 |

| ~45.0, 43.0 | Morpholine C H₂-N |

| ~30.0 | -C H₂-COOH |

| ~25.0 | -CH-C H₂-CH₂- |

Workflow for NMR Spectroscopy

Caption: Workflow for ¹H and ¹³C NMR analysis.

Integrated Spectroscopic Analysis

The definitive structural confirmation of 4-(Benzyloxycarbonyl)-3-(2-carboxyethyl)morpholine is achieved by synthesizing the information from all three spectroscopic techniques.

-

MS confirms the molecular formula by providing an accurate molecular weight.

-

IR confirms the presence of the key functional groups: the broad O-H and C=O stretches for the carboxylic acid, the sharp C=O stretch for the carbamate, and the various C-H, C-O, and C-N bonds.

-

NMR provides the carbon-hydrogen framework. The ¹H NMR shows the correct number of protons in distinct chemical environments (aromatic, benzylic, morpholine, and the ethyl side chain), and their multiplicities reveal their neighboring protons. The ¹³C NMR confirms the number of unique carbon atoms and their types (carbonyl, aromatic, aliphatic).

Together, these techniques provide a self-validating system, offering an unambiguous and comprehensive characterization of the target molecule, which is a cornerstone of scientific integrity in chemical research and drug development.

References

- BenchChem.

-

PubChem. (S)-4-Cbz-Morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- MySkinRecipes.

- ResearchGate. Morpholines. Synthesis and Biological Activity.

- BenchChem. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.

- ResearchGate.

Sources

Methodological & Application

Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of "4-Cbz-3-(2-carboxy-ethyl)-morpholine," a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous therapeutic agents due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] This document outlines a rational, multi-step synthetic strategy, starting from commercially available precursors.

Introduction to the Synthetic Strategy

The synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine is not explicitly detailed in publicly available literature. Therefore, the following protocol is a rationally designed, multi-step sequence based on well-established and analogous chemical transformations. The overall strategy involves the initial N-protection of diethanolamine, followed by the formation of a key morpholin-3-one intermediate. Subsequent alkylation at the C-3 position introduces the desired carboxy-ethyl side chain, followed by reduction of the lactam and final deprotection of the ester to yield the target carboxylic acid.

This detailed guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the synthetic process.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

Caption: Proposed synthetic pathway for 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each stage of the synthesis.

Part 1: Synthesis of N-Cbz-diethanolamine

Rationale: The initial step involves the protection of the secondary amine of diethanolamine with a benzyloxycarbonyl (Cbz) group. The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenation.[2] This protection is crucial to prevent N-alkylation in subsequent steps and to direct the desired reactivity.

Protocol:

-

To a stirred solution of diethanolamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of ethyl acetate and aqueous sodium carbonate solution, cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The use of a slight excess of Cbz-Cl ensures complete consumption of the starting amine.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of diethanolamine.

-

If a biphasic system is used, separate the organic layer. If DCM is the solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Cbz-diethanolamine.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure N-Cbz-diethanolamine as a viscous oil or a low-melting solid.

Part 2: Synthesis of 4-Cbz-morpholin-3-one

Rationale: This step involves the oxidative cyclization of N-Cbz-diethanolamine to form the key lactam intermediate, 4-Cbz-morpholin-3-one. This transformation selectively oxidizes one of the primary alcohols to a carboxylic acid, which then undergoes intramolecular cyclization with the adjacent alcohol to form the morpholinone ring. While various oxidizing agents can be employed, a Swern oxidation or a similar mild oxidation followed by further oxidation to the carboxylic acid and in-situ cyclization is a plausible approach. A more direct approach could involve reagents like potassium permanganate under controlled conditions.[3]

Protocol:

-

Dissolve N-Cbz-diethanolamine (1 equivalent) in a suitable solvent such as acetone or a mixture of acetonitrile, water, and carbon tetrachloride.

-

Cool the solution to 0 °C and add a suitable oxidizing agent. For example, a mixture of sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 equivalents) can be used for a one-pot oxidation and cyclization.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding isopropanol and stir for an additional 30 minutes.

-

Filter the reaction mixture through a pad of celite to remove inorganic salts and wash the celite pad with ethyl acetate.

-

Combine the filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate 4-Cbz-morpholin-3-one.

Part 3: Alkylation of 4-Cbz-morpholin-3-one

Rationale: This crucial step introduces the desired (2-carboxy-ethyl) side chain at the C-3 position of the morpholinone ring. The protocol utilizes the formation of a lithium enolate from the lactam using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. This enolate then acts as a nucleophile in an SN2 reaction with an appropriate electrophile, in this case, an ethyl 3-bromopropionate.[4][5] The use of an ester form of the side chain prevents unwanted side reactions with the acidic proton of a carboxylic acid.

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath and add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes to generate LDA.

-

In a separate flame-dried flask, dissolve 4-Cbz-morpholin-3-one (1 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the LDA solution to the solution of 4-Cbz-morpholin-3-one via cannula and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add ethyl 3-bromopropionate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford ethyl 3-(4-Cbz-3-oxomorpholino)propanoate.

Part 4: Reduction of the Lactam to Morpholine

Rationale: The carbonyl group of the lactam needs to be reduced to a methylene group to form the morpholine ring. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for the reduction of amides and lactams to the corresponding amines.

Protocol:

-

Under an inert atmosphere, dissolve ethyl 3-(4-Cbz-3-oxomorpholino)propanoate (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1 M solution in THF, 2-3 equivalents) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

-

Heat the mixture to reflux for an additional hour to ensure complete hydrolysis of the borane-amine complex.

-

Cool to room temperature and basify the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl 3-(4-Cbz-morpholin-3-yl)propanoate.

Part 5: Hydrolysis of the Ethyl Ester

Rationale: The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation typically achieved under basic conditions, followed by an acidic workup.[6][7]

Protocol:

-

Dissolve ethyl 3-(4-Cbz-morpholin-3-yl)propanoate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting ester (typically 2-4 hours).

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

-

If necessary, the product can be further purified by recrystallization or preparative HPLC.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Diethanolamine | Benzyl chloroformate, Base | N-Cbz-diethanolamine | 85-95% |

| 2 | N-Cbz-diethanolamine | NaIO₄, RuCl₃·xH₂O | 4-Cbz-morpholin-3-one | 60-75% |

| 3 | 4-Cbz-morpholin-3-one | LDA, Ethyl 3-bromopropionate | Ethyl 3-(4-Cbz-3-oxomorpholino)propanoate | 50-70% |

| 4 | Ethyl 3-(4-Cbz-3-oxomorpholino)propanoate | BH₃·THF | Ethyl 3-(4-Cbz-morpholin-3-yl)propanoate | 70-85% |

| 5 | Ethyl 3-(4-Cbz-morpholin-3-yl)propanoate | LiOH, HCl | 4-Cbz-3-(2-carboxy-ethyl)-morpholine | >90% |

Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Conclusion

This application note provides a detailed and scientifically grounded synthetic route for the preparation of 4-Cbz-3-(2-carboxy-ethyl)-morpholine. By leveraging established chemical transformations, including amine protection, oxidative cyclization, lactam alkylation, reduction, and ester hydrolysis, this guide offers a robust framework for researchers in the field of medicinal chemistry and drug discovery. The provided protocols are designed to be clear and reproducible, with an emphasis on the underlying chemical principles.

References

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. 2019. [Link]

- Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

Synthesis of N-Cbz-ethanolamine. PrepChem.com. [Link]

-

Hydrolysis of esters. Chemguide. [Link]

-

Alkylation of Enolate Ions. Chemistry LibreTexts. 2023. [Link]

- New process for synthesizing diethanol amine.

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. 2025. [Link]

-

Oxidative Cyclization in Natural Product Biosynthesis. PubMed Central. [Link]

-

Alkylation of Enolate Ions. NC State University Libraries. [Link]

-

Alkylation of Enolates. YouTube. 2023. [Link]

-

Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

-

Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters. 2018. [Link]

-

How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. 2023. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 2022. [Link]

-

Kinetics of the formation of N,N-dialkylcarbamate from diethanolamine and carbon dioxide in anhydrous ethanol. Journal of the Chemical Society, Perkin Transactions 2. 1985. [Link]

-

Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WIPO Patentscope. 2019. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Alkylation of Enolate Ions. Chemistry LibreTexts. 2023. [Link]

-

Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization. PubMed. 2020. [Link]

-

Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. Fine Chemical Technologies. 2022. [Link]

-

A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. 2015. [Link]

-

Mechanism of ester hydrolysis. YouTube. 2019. [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols: 4-Cbz-3-(2-carboxy-ethyl)-morpholine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

"4-Cbz-3-(2-carboxy-ethyl)-morpholine" is a bespoke synthetic building block with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring a conformationally constrained morpholine scaffold, a readily deprotectable Cbz-protected amine, and a versatile carboxylic acid handle, positions it as a valuable tool for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its potential applications, focusing on its role as a constrained amino acid mimetic and a scaffold for library synthesis. Detailed, field-proven protocols for its synthesis and utilization in solid-phase peptide synthesis (SPPS) are provided, underpinned by a rationale grounded in established chemical principles.

Introduction: The Strategic Advantage of the Morpholine Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[2] Specifically, the morpholine moiety in "4-Cbz-3-(2-carboxy-ethyl)-morpholine" introduces a level of conformational rigidity that is highly sought after in drug design. This pre-organization of the molecular structure can lead to a more favorable entropy of binding to biological targets.

"4-Cbz-3-(2-carboxy-ethyl)-morpholine" can be conceptualized as a constrained, non-natural amino acid. The carboxyethyl side chain mimics the functionality of natural amino acids like glutamic acid, while the morpholine ring restricts the conformational freedom of the backbone. This makes it an excellent candidate for incorporation into peptides and peptidomimetics to probe structure-activity relationships (SAR) and to develop more potent and stable therapeutic peptides.

Physicochemical Properties

A summary of the key physicochemical properties of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" is presented below. These values are predicted based on its structure and are crucial for considering its handling, reactivity, and pharmacokinetic potential.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 309.32 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP | 1.5 | Balanced lipophilicity for cell permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 75.9 Ų | Contributes to solubility and potential for hydrogen bonding. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 5 | The morpholine oxygen, and the oxygens of the Cbz and carboxyl groups. |

| pKa (Carboxylic Acid) | ~4.5 | Anionic at physiological pH, enabling salt formation and improving solubility. |

Proposed Synthesis Protocol

The following is a proposed, robust protocol for the synthesis of "4-Cbz-3-(2-carboxy-ethyl)-morpholine". This multi-step synthesis is designed for efficiency and scalability in a laboratory setting.

Workflow for the Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Caption: Proposed synthetic workflow for "4-Cbz-3-(2-carboxy-ethyl)-morpholine".

Detailed Experimental Protocol:

Materials:

-

Starting Amino Alcohol (e.g., 2-(2-aminoethoxy)ethanol)

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Dess-Martin Periodinane (DMP)

-

(Carboethoxyethylidene)triphenylphosphorane

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF)

-

Lithium Hydroxide (LiOH)

-

Methanol (MeOH)

-

Diethyl Ether

-

Saturated aqueous solutions of NH₄Cl and NaCl

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step 1: N-Cbz Protection of the Starting Amino Alcohol

-

Dissolve the starting amino alcohol (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the N-Cbz protected amino alcohol.

Step 2: Oxidation to the Aldehyde

-

Dissolve the N-Cbz protected amino alcohol (1.0 eq) in dry DCM.

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

-

Stir vigorously for 30 minutes, then separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo to yield the crude N-Cbz protected amino aldehyde, which is used immediately in the next step.

Step 3: Wittig Reaction

-

Dissolve the crude N-Cbz protected amino aldehyde in dry THF.

-

Add (Carboethoxyethylidene)triphenylphosphorane (1.1 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Concentrate the reaction mixture in vacuo.

-

Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.

-

Filter and concentrate the filtrate. Purify by flash column chromatography to obtain the unsaturated ester intermediate.

Step 4: Intramolecular Michael Addition and Cyclization

-

Dissolve the unsaturated ester intermediate (1.0 eq) in dry THF.

-

Cool to 0 °C and add a catalytic amount of potassium tert-butoxide (0.1 eq).

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by flash column chromatography to yield the substituted morpholine ester.

Step 5: Saponification to the Carboxylic Acid

-

Dissolve the substituted morpholine ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the final product, "4-Cbz-3-(2-carboxy-ethyl)-morpholine".

Applications in Medicinal Chemistry

As a Constrained Amino Acid Mimetic in Peptide Synthesis

The primary application of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" is as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints.

Rationale:

-

Induction of Secondary Structures: The rigid morpholine ring can help to nucleate and stabilize specific secondary structures, such as β-turns or helices, in a peptide sequence.

-

Enhanced Proteolytic Stability: The non-natural backbone is resistant to cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide.

-

Improved Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.

Protocol for Incorporation into a Peptide Sequence via SPPS (Fmoc Chemistry)

Materials:

-

Fmoc-protected Rink Amide resin

-

"4-Cbz-3-(2-carboxy-ethyl)-morpholine"

-

Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Workflow for SPPS Incorporation:

Caption: Workflow for incorporating the morpholine unit into a peptide via SPPS.

Detailed Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add this solution to the resin and shake for 2 hours. Wash the resin.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for subsequent amino acids in the sequence.

-

Coupling of "4-Cbz-3-(2-carboxy-ethyl)-morpholine":

-

After the final Fmoc deprotection, pre-activate "4-Cbz-3-(2-carboxy-ethyl)-morpholine" (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.

-

Add the activated morpholine derivative to the resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test.

-

-

Cbz Deprotection:

-

Wash the resin thoroughly with DMF and DCM.

-

Suspend the resin in a suitable solvent (e.g., MeOH/DCM) and subject it to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Note: This step requires careful optimization and is typically performed after the full peptide sequence is assembled if the morpholine unit is not at the N-terminus.

-

-

Subsequent Couplings: After Cbz deprotection, continue with standard Fmoc-SPPS for any remaining amino acids.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

As a Scaffold for Combinatorial Library Synthesis

The trifunctional nature of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" makes it an ideal scaffold for the generation of diverse small molecule libraries for high-throughput screening.

Logical Relationship of Diversification Points:

Caption: Diversification points of the "4-Cbz-3-(2-carboxy-ethyl)-morpholine" scaffold.

Protocol Outline for Library Synthesis:

-

Immobilization: The carboxylic acid can be used to attach the scaffold to a solid support (e.g., Wang resin).

-

N-Deprotection: The Cbz group is removed by hydrogenolysis.

-

First Diversification (R1): The free secondary amine can be acylated, alkylated, or used in reductive amination with a diverse set of building blocks.

-

Cleavage from Resin: A portion of the library can be cleaved at this stage for screening.

-

Further Diversification (R2): For solution-phase libraries, the carboxylic acid can be coupled with a variety of amines after appropriate activation.

Conclusion

"4-Cbz-3-(2-carboxy-ethyl)-morpholine" represents a highly valuable, albeit specialized, building block for medicinal chemists. Its strategic incorporation into peptides or use as a scaffold for small molecule libraries offers a powerful approach to developing novel therapeutics with improved pharmacological properties. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this promising compound in drug discovery programs.

References

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

Sources

Application Notes & Protocols for the Quantification of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the quantitative determination of "4-Cbz-3-(2-carboxy-ethyl)-morpholine," a key intermediate in various synthetic pathways. Given the compound's structural features—a carboxylic acid moiety, a Cbz-protected amine, and a morpholine core—this document outlines tailored protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind procedural choices to ensure accuracy, precision, and reliability in research, development, and quality control settings.

Introduction: The Analytical Challenge

4-Cbz-3-(2-carboxy-ethyl)-morpholine (MW: 293.32 g/mol , Formula: C15H19NO5) is a structurally complex molecule whose accurate quantification is critical for process optimization and quality assurance in drug development and manufacturing.[1] The presence of both a polar carboxylic acid and a bulky, UV-active benzyloxycarbonyl (Cbz) protecting group presents unique analytical challenges and opportunities.[2] This guide explores multiple orthogonal analytical techniques to provide a suite of validated methods for its quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like the target analyte. We present two HPLC-based methods: a widely accessible UV-based method and a highly sensitive and specific LC-MS/MS method.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: The Cbz group on the molecule contains a phenyl ring, which is a strong chromophore, making it well-suited for UV detection. Reversed-phase chromatography is ideal for separating this moderately polar compound from non-polar and highly polar impurities.

Causality of Experimental Choices:

-

Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining compounds with both hydrophobic (the Cbz group) and polar (the carboxylic acid and morpholine ether) functionalities.

-

Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape by reducing tailing. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength.

-

Detection Wavelength: The detection wavelength is set around 254 nm, a common wavelength for aromatic compounds, to maximize the signal-to-noise ratio for the Cbz chromophore.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

-

System Suitability:

-

Inject a standard solution (e.g., 20 µg/mL) six times.

-

The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

The tailing factor should be ≤ 2.0.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

Determine the concentration of the unknown sample from the calibration curve.

-

Workflow Diagram:

Caption: RP-HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. The molecule can be ionized using electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM).

Causality of Experimental Choices:

-

Ionization Mode: ESI in negative ion mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion. Positive ion mode could also be viable due to the morpholine nitrogen, but the carboxylic acid deprotonation is often very efficient.

-

MRM Transitions: Specific precursor-to-product ion transitions are selected for quantification (quantifier) and confirmation (qualifier). This provides high specificity, as it is unlikely that an interfering compound will have the same parent mass and fragment in the same way.

Experimental Protocol:

-

Sample Preparation: As described in section 2.1, but with final concentrations typically in the ng/mL range (e.g., 1 ng/mL to 500 ng/mL).

-

LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion [M-H]⁻ | m/z 292.1 |

| MRM Transition (Quantifier) | To be determined by infusion and fragmentation |

| MRM Transition (Qualifier) | To be determined by infusion and fragmentation |

-

Method Validation:

-

Linearity: Establish a calibration curve over the desired concentration range.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations.[3]

-

Selectivity: Analyze blank matrix samples to ensure no interferences at the retention time of the analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Direct analysis of the target compound by GC is not feasible due to its low volatility and thermal instability.[4] Therefore, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile ester. Silylation is a common and effective derivatization technique for carboxylic acids.[5][6]

Causality of Experimental Choices:

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that efficiently converts the carboxylic acid to its trimethylsilyl (TMS) ester, increasing volatility.[5]

-

GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the derivatized analyte from other components.

-

MS Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized compound and allows for sensitive quantification using selected ion monitoring (SIM).

Experimental Protocol:

-

Derivatization:

-

Evaporate a known amount of the sample or sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Conditions:

| Parameter | Condition |

| GC System | Gas Chromatograph with Mass Spectrometer |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Scan (m/z 50-500) for identification, SIM for quantification |

-

Quantification:

-

Identify the TMS-derivatized analyte peak and its characteristic mass spectrum.

-

Select a prominent, specific ion for quantification in SIM mode.

-

Prepare and derivatize calibration standards in the same manner as the samples to construct a calibration curve.

-

Workflow Diagram:

Caption: GC-MS workflow including derivatization.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration, the concentration of the analyte can be determined.[7]

Causality of Experimental Choices:

-

Internal Standard: Maleic acid is a suitable internal standard because it is non-volatile, stable, and has a simple spectrum with a sharp singlet in a region that is unlikely to overlap with analyte signals.

-

Solvent: A deuterated solvent like DMSO-d6 is used to dissolve both the analyte and the internal standard.

-

Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete T1 relaxation of all relevant protons, which is a prerequisite for accurate integration and quantification.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh about 20 mg of the sample and about 10 mg of the certified internal standard (e.g., maleic acid) into the same vial.

-

Record the exact weights.

-

Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d6.

-

-

NMR Acquisition:

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d6 |

| Pulse Program | Standard 1D proton (zg30) |

| Acquisition Time | ≥ 3 seconds |

| Relaxation Delay (D1) | ≥ 5 x T1 (typically 30-60 seconds) |

| Number of Scans | 16 or higher for good signal-to-noise |

-

Data Processing and Calculation:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Integrate a well-resolved signal from the analyte (e.g., aromatic protons of the Cbz group) and a signal from the internal standard (e.g., the singlet of maleic acid).

-

Calculate the concentration using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Method Selection and Validation

The choice of analytical method depends on the specific requirements of the analysis:

-

RP-HPLC-UV: Ideal for routine quality control, offering a good balance of speed, simplicity, and reliability.

-

LC-MS/MS: Best for trace-level quantification or analysis in complex biological or environmental matrices where high sensitivity and specificity are required.

-

GC-MS: A viable alternative if LC instrumentation is unavailable, but requires a derivatization step. Useful for confirming results from HPLC.

-

qNMR: Excellent for purity assessment of reference standards and for obtaining a direct, calibration-free quantification.

All methods should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

References

-

Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 534-539. [Link]

- Blau, K., & King, G. S. (Eds.). (1977).

- Aranda, R. D., et al. (2016). Fast determination of four polar contaminants in soy nutraceutical products by liquid chromatography coupled to tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(28), 8089-8098.

-

Kaur, H. (2017). Abt synthesized morpholine derivatives NMR spectra? ResearchGate. [Link]

- Thermo Fisher Scientific. (n.d.).

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

-

PubChem. (n.d.). (S)-4-Cbz-Morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Štávová, J., et al. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(4), 236-243.

-

Zaganiaris, A., et al. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 28(14), 5394. [Link]

-

PubChem. (n.d.). Ethyl morpholine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8576326. [Link]

- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.

- Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography–mass spectrometry. Journal of Agricultural and Food Chemistry, 62(16), 3697–3701.

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

- Tiritan, M. E., et al. (2016). Analytical Methods for the Quantification of Pharmaceuticals. In Comprehensive Analytical Chemistry (Vol. 72, pp. 1-45). Elsevier.

- Moody, C. A., & Martin, J. W. (2001). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 73(10), 2503-2508.

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

- BenchChem. (n.d.).

- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.

- Kubinec, R., et al. (2002). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.

- Giraudeau, P., et al. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-13.

- Moody, C. A., & Martin, J. W. (2001). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 73(10), 2503-2508.

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.

- Wikipedia. (n.d.). Morpholine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(2-Aminoethyl)morpholine.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Introduction: The Strategic Advantage of the Morpholine Scaffold in Drug Discovery

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to bioactive molecules.[1][2] Its inclusion in drug candidates often leads to enhanced aqueous solubility, improved metabolic stability, and better oral bioavailability. The specific building block, 4-Cbz-3-(2-carboxy-ethyl)-morpholine (CAS 885274-07-7), offers a unique trifunctional scaffold for the synthesis of complex peptidomimetics and other bespoke molecular architectures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Cbz-3-(2-carboxy-ethyl)-morpholine in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and purification.

Molecular Structure and Functional Group Analysis

The utility of 4-Cbz-3-(2-carboxy-ethyl)-morpholine in solid-phase synthesis stems from its distinct functional groups:

-

A Carboxylic Acid: This serves as the primary attachment point to an amine-functionalized solid support (resin).

-

A Cbz-Protected Amine: The Carboxybenzyl (Cbz or Z) group provides robust protection to the morpholine nitrogen. Its removal under specific conditions allows for further elaboration of the molecule.

-

A Morpholine Ring: This heterocyclic core introduces a rigid, hydrophilic element into the target molecule.

The strategic placement of these functionalities allows for the sequential and controlled assembly of complex structures on a solid support, a hallmark of solid-phase peptide synthesis (SPPS).[3]

Principle of Solid-Phase Synthesis using 4-Cbz-3-(2-carboxy-ethyl)-morpholine

The solid-phase synthesis of a peptidomimetic using this building block follows the fundamental principles of SPPS. The process begins with the covalent attachment of the morpholine derivative to a solid support, followed by a series of coupling and deprotection steps to elongate the molecular chain.

The general workflow can be visualized as follows:

Caption: Protocol for loading the morpholine building block onto the resin.

Protocol 2: Cleavage from the Resin and Deprotection

This protocol describes the release of the synthesized molecule from the solid support.

Caution: The Cbz protecting group can be sensitive to strong acids like TFA. The conditions below are a starting point, and the cleavage time should be optimized to maximize yield while minimizing Cbz group removal if it is to be retained in the final product.

-

Resin Preparation: Place the dried, loaded resin in a reaction vessel.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

-

Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

-

TFA Removal: Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.

-

Precipitation: Precipitate the crude product by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the product. Decant the ether and repeat the ether wash twice.

-

Drying: Dry the crude product under vacuum.

Purification and Characterization

The crude product obtained after cleavage will likely contain impurities. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). [4] Typical RP-HPLC Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 214 nm and 254 nm |

The collected fractions containing the pure product are then lyophilized to obtain a fluffy white powder.

Characterization:

The identity and purity of the final product should be confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

-

Analytical RP-HPLC: To determine the purity.

Causality Behind Experimental Choices

-

Choice of Resin: Rink Amide resin is chosen as it yields a C-terminal amide upon cleavage with TFA, a common feature in many bioactive peptides and peptidomimetics.

-

Coupling Reagents: The combination of DIC and HOBt is a classic and effective method for forming amide bonds with minimal racemization.

-

Cbz Protecting Group: The Cbz group is stable to the basic conditions used for Fmoc removal, allowing for orthogonal protection strategies in more complex syntheses. However, its lability in strong acid necessitates careful optimization of the cleavage step.

-

Cleavage Cocktail: TIS is included as a scavenger to trap reactive carbocations that can be formed during cleavage, preventing side reactions with sensitive functional groups.

Conclusion

4-Cbz-3-(2-carboxy-ethyl)-morpholine is a valuable and versatile building block for the solid-phase synthesis of novel peptidomimetics and other complex molecules. By understanding the principles of solid-phase synthesis and carefully controlling the reaction conditions, researchers can successfully incorporate this scaffold to create new chemical entities with potentially enhanced pharmacological properties. The protocols provided herein serve as a robust starting point for the exploration of this exciting area of medicinal chemistry.

References

-

Werner Lab, "Manual Solid Phase Peptide Synthesis Protocol," 2016. [Online]. Available: [Link]

-

ResearchGate, "How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?," 2023. [Online]. Available: [Link]

-

Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy, National Institutes of Health. [Online]. Available: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry, AAPPTec. [Online]. Available: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update, E3S Web of Conferences. [Online]. Available: [Link]

-

A Practical Guide to Solid Phase Peptide Synthesis, CSBio. [Online]. Available: [Link]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines, National Institutes of Health. [Online]. Available: [Link]

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors, MDPI. [Online]. Available: [Link]

-

Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis, LSU Scholarly Repository. [Online]. Available: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery, National Institutes of Health. [Online]. Available: [Link]

-

Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology, National Institutes of Health. [Online]. Available: [Link]

-

Chemistry Stack Exchange, "Purification of Solid Phase Synthesized Peptide," 2019. [Online]. Available: [Link]

Sources

Application Note: Strategies and Protocols for the Amide Coupling of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the successful amide bond formation using 4-Cbz-3-(2-carboxy-ethyl)-morpholine. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, and its derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of reaction principles, a comparative analysis of common coupling methodologies, and step-by-step experimental procedures designed for reproducibility and high yield.

Introduction: The Strategic Importance of Morpholine Scaffolds

The morpholine ring system is a cornerstone in modern drug design, valued for its ability to improve the physicochemical properties of molecules, such as aqueous solubility and metabolic stability. The specific building block, 4-Cbz-3-(2-carboxy-ethyl)-morpholine (CAS 885274-07-7), offers a versatile platform for chemical elaboration.[3][4] Its N-Cbz (Carboxybenzyl) protecting group provides robust protection for the morpholine nitrogen, while the propanoic acid side chain presents a carboxylic acid handle for conjugation to various amine-containing fragments, enabling the synthesis of complex lead compounds, peptide mimetics, and targeted molecular probes.

The central chemical transformation discussed herein is the formation of an amide bond—a reaction fundamental to organic synthesis but one that requires careful selection of reagents and conditions to be efficient and high-yielding.[5] This guide will focus on the activation of the carboxylic acid of 4-Cbz-3-(2-carboxy-ethyl)-morpholine to facilitate its reaction with a primary or secondary amine.

Core Principles of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in low yields. Therefore, the process universally proceeds through the "activation" of the carboxylic acid. This involves converting the carboxyl group's hydroxyl moiety into a better leaving group, transforming the acid into a more reactive electrophile that is readily attacked by the amine nucleophile.[6] The choice of activating agent is critical and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the desired reaction scale and cost.

We will explore two of the most reliable and widely adopted classes of coupling reagents: carbodiimides and uronium salts.

Carbodiimide-Mediated Coupling: The EDC/NHS System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8] While this intermediate can react directly with an amine, it is unstable in aqueous solutions and prone to hydrolysis and side reactions, such as the formation of a stable N-acylurea byproduct.[6]

To mitigate these issues and enhance reaction efficiency, an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is almost always included.[8][9] EDC first reacts with the carboxylic acid, and the resulting O-acylisourea intermediate is immediately trapped by NHS to form a more stable, amine-reactive NHS ester. This two-step, one-pot process minimizes side reactions and consistently delivers higher yields.[9] The urea byproduct generated from EDC is water-soluble, simplifying purification via a simple aqueous work-up.[6]

Uronium Salt-Mediated Coupling: The HATU System

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and efficient coupling agents available.[10] They are particularly effective for sterically hindered substrates or when rapid reaction rates are desired.

The mechanism involves the reaction of the carboxylate anion with HATU to form an unstable isouronium salt, which is then rapidly converted into a highly reactive OAt-active ester.[10][11] This active ester readily undergoes nucleophilic attack by the amine to form the desired amide bond. The reaction is driven by the formation of the stable byproduct, tetramethylurea. These reactions require a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to deprotonate the carboxylic acid without competing in the reaction.[12] A common practice is to pre-activate the carboxylic acid with HATU and base for a short period before adding the amine, which often leads to cleaner reactions and higher yields.[13]

Comparative Overview of Reaction Conditions

The selection of a coupling protocol is a critical decision in the synthetic workflow. The table below summarizes the key parameters for the two detailed protocols provided in this guide.

| Parameter | Protocol 1: EDC/NHS Coupling | Protocol 2: HATU Coupling |

| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HATU |

| Additive | N-Hydroxysuccinimide (NHS) | None required |

| Base | Tertiary amine (e.g., Et₃N, DIPEA) or DMAP (cat.) | Non-nucleophilic base (e.g., DIPEA) |

| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.2 : 1.5-2.0 | 1 : 1.1 : 1.2 : 2.0-3.0 |

| Typical Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Dimethylformamide (DMF), Acetonitrile (MeCN) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 1 - 6 hours |

| Key Advantage | Cost-effective; water-soluble byproducts | High efficiency; rapid; good for hindered substrates |

| Key Consideration | Potential for N-acylurea formation if NHS is omitted | Higher cost; requires strictly anhydrous conditions |

Visualization of Key Processes

To better illustrate the experimental and mechanistic logic, the following diagrams have been generated.

Caption: General experimental workflow for amide coupling reactions.

Caption: Simplified mechanism of EDC/NHS-mediated amide coupling.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/NHS Coupling of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

This protocol describes a general procedure for coupling the title compound with a generic primary amine (R-NH₂).

Materials:

-

4-Cbz-3-(2-carboxy-ethyl)-morpholine (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

EDC hydrochloride (1.2 eq)

-

NHS (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

1 M aqueous HCl solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Cbz-3-(2-carboxy-ethyl)-morpholine (1.0 eq) and the primary amine (1.1 eq).

-

Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base and Additive Addition: Add DIPEA (2.0 eq) to the stirred solution, followed by the addition of NHS (1.2 eq).

-

Activation: Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up:

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: HATU Coupling of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines.

Materials:

-

4-Cbz-3-(2-carboxy-ethyl)-morpholine (1.0 eq)

-

Amine (R-NH₂) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-